2-cyclopropyl-N4-(3-methoxypropyl)pyrimidine-4,6-diamine
Overview
Description
Synthesis Analysis
A series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives has been designed and synthesized . The anti-proliferative activities of these compounds were evaluated against human breast cancer cells and human gastric cancer cells .
Molecular Structure Analysis
The structure of N4-cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine is given by the Inchi Code 1S/C13H12Cl2N4/c14-9-3-1-2-8 (12 (9)15)10-6-11 (17-7-4-5-7)19-13 (16)18-10/h1-3,6-7H,4-5H2, (H3,16,17,18,19) .
Chemical Reactions Analysis
The CDK6 inhibitory activities of these compounds were tested as well . The most potent compound (IVj) showed super antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity .
Physical and Chemical Properties Analysis
The molecular weight of 2-cyclopropyl-N4-(3-methoxypropyl)-N6-methylpyrimidine-4,6-diamine is 236.31 g/mol.
Scientific Research Applications
Antiviral Activity
2,4-Diamino-6-hydroxypyrimidines substituted at position 5 by groups including cyclopropyl have been found to inhibit retrovirus replication in cell culture. The 5-methyl derivative was particularly inhibitory to human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture, although it was also cytostatic to CEM cell cultures (Hocková et al., 2003).
Structural Analysis
The crystal structure analysis of cyclopropane ring-containing compounds, such as 6-(N-pyrrolyl)purine and thymine derivatives, has revealed the unique spatial arrangement of cyclopropane rings and attached atoms. This analysis can contribute to understanding the structural properties of similar compounds (Cetina et al., 2004).
Pharmacological Aspects
Pyrimidine derivatives, including those with cyclopropane structures, have shown a range of activities such as antimicrobial, anticancer, anti-inflammatory, antidiabetic, and analgesic properties. This broad spectrum of pharmacological activities makes them important compounds for further study (Verma et al., 2020).
Microbial Transformations
Microbial cultures have been utilized to metabolize compounds like cyprodinil, which contains a cyclopropane structure similar to 2-cyclopropyl-N4-(3-methoxypropyl)pyrimidine-4,6-diamine. This process results in the formation of various metabolites, offering insights into the potential for biodegradation or bioactivation of similar compounds (Schocken et al., 1997).
Dye Stability
Studies on heterocyclic azo dyes containing pyridine-2,6-diamine structures have shown exceptional pH stability, a property that can be beneficial in developing new dyes and pigments for various applications (Zhao et al., 2017).
Crystallography
The crystal structure of compounds like cyprodinil, which has a similar cyclopropane-containing pyrimidine structure, provides essential data on the molecular conformation and potential intermolecular interactions. Such information is crucial for the development of new materials and drugs (Jeon et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-cyclopropyl-4-N-(3-methoxypropyl)pyrimidine-4,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-16-6-2-5-13-10-7-9(12)14-11(15-10)8-3-4-8/h7-8H,2-6H2,1H3,(H3,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQILZDQPJGFTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC(=NC(=C1)N)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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